2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,5-dioxopyrrolidinyl moiety, a 4-methoxybenzothiazole group, and a pyridin-3-ylmethyl substituent. Its design likely targets enzyme inhibition or protein interaction, given the prevalence of similar scaffolds in bioactive molecules. The 2,5-dioxopyrrolidinyl group is a known electrophilic "warhead" capable of covalent binding to nucleophilic residues in enzymes, while the benzothiazole and pyridine moieties may enhance solubility and target affinity .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-14-5-2-6-15-19(14)22-20(29-15)24(11-13-4-3-9-21-10-13)18(27)12-23-16(25)7-8-17(23)26/h2-6,9-10H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPNKPAZQJHHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidin-1-yl group.
Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced through a condensation reaction between an appropriate amine and a thioamide.
Attachment of the Pyridine Group: The pyridine moiety is attached via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, typically under mild to moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate ion channels or receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinedione (TZD)-Based Analogues (P19–P22)
From , compounds P19 (N-(benzo[d]thiazol-2-yl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide) and P20–P22 share structural motifs with the target compound but differ in core functional groups. Key comparisons include:
| Parameter | Target Compound | P19 | P21 |
|---|---|---|---|
| Core Structure | 2,5-Dioxopyrrolidinyl | 2,4-Dioxothiazolidinyl | 2,4-Dioxothiazolidinyl |
| Benzothiazole Substitution | 4-Methoxy | Unsubstituted | 5-Methylthiazolyl |
| Pyridine Position | Pyridin-3-ylmethyl | Pyridin-2-ylmethylene | Absent |
| Melting Point | Not reported | 263.9°C | >300°C |
| HPLC Purity | Not reported | 99.2% | 97.5% |
- The 4-methoxy substituent on the benzothiazole ring could enhance electron-donating effects, improving solubility and target engagement compared to unsubstituted analogues like P19 .
Pyridine- and Benzothiazole-Containing Analogues (Compound 11 and 13)
highlights Compound 11 (N-(3-methyl-1-oxo-1-((pyridin-2-ylmethyl)amino)butan-2-yl)-2-(1H-pyrrol-1-yl)benzothiazole-6-carboxamide) and Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide) as relevant comparators:
| Parameter | Target Compound | Compound 11 | Compound 13 |
|---|---|---|---|
| Pyridine Position | Pyridin-3-ylmethyl | Pyridin-2-ylmethyl | Absent |
| Dioxopyrrolidinyl Linker | Direct attachment | Absent | Propyl linker |
| Benzothiazole Substitution | 4-Methoxy | 6-Carboxamide | Chlorophenyl-triazole |
- Key Findings :
- The pyridin-3-ylmethyl group in the target compound may confer unique spatial orientation for binding compared to pyridin-2-ylmethyl in Compound 11, affecting interactions with hydrophobic pockets .
- The direct attachment of the dioxopyrrolidinyl group in the target compound contrasts with Compound 13’s propyl linker, suggesting differences in flexibility and enzymatic accessibility .
Structural Analogues with Varied Substitutions
describes 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide , which shares the dioxopyrrolidinyl and benzothiazole motifs but includes ethyl and difluoro substitutions:
| Parameter | Target Compound | Compound |
|---|---|---|
| Benzothiazole Substitution | 4-Methoxy | 3-Ethyl-4,6-difluoro |
| Electronic Effects | Electron-donating | Electron-withdrawing |
| ZINC ID | Not reported | ZINC100893856 |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS No. 74124-79-1) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 348.38 g/mol. The structure features a pyrrolidine ring, which is a common motif in pharmacologically active compounds.
Anticonvulsant Properties
Recent studies have indicated that derivatives of the pyrrolidine scaffold, including compounds similar to the one , exhibit significant anticonvulsant activity. For instance, a focused set of hybrid compounds derived from pyrrolidine-2,5-diones demonstrated broad-spectrum protective effects in various seizure models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ | ED50 (mg/kg) 6 Hz |
|---|---|---|---|
| Compound 22 | 23.7 | 59.4 | 22.4 |
| Compound 33 | 79.5 | 123.2 | 22.4 |
These findings suggest that the biological activity of compounds related to This compound may also include anticonvulsant effects through mechanisms involving sodium/calcium current inhibition and TRPV1 receptor antagonism.
Antinociceptive Activity
In addition to anticonvulsant properties, these compounds have shown promising antinociceptive effects in pain models. For example, studies have reported efficacy in reducing responses in formalin-induced tonic pain and other pain models, indicating potential applications in treating neuropathic pain .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its effects may be mediated through multiple targets:
- Sodium/Calcium Channel Inhibition : This mechanism is crucial for modulating neuronal excitability.
- TRPV1 Receptor Antagonism : The transient receptor potential vanilloid 1 (TRPV1) plays a significant role in pain perception and inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds for their biological activities:
- Multifunctional Hybrid Compounds : A study reported on new pyrrolidine derivatives that integrate fragments from established antiepileptic drugs, demonstrating effectiveness in seizure models and pain response reduction .
- In Vivo Efficacy : Research has shown that certain derivatives exhibit favorable pharmacokinetic profiles with good absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
